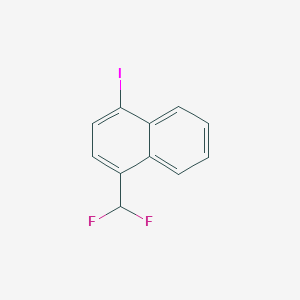![molecular formula C23H19N5O4S B14788201 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B14788201.png)
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- is a complex organic compound with significant potential in various scientific fields. This compound features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the isoxazole ring is notable for its biological activity and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where a precursor molecule undergoes a (3 + 2) cycloaddition to form the isoxazole ring. This reaction often employs catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often requiring stringent control of reaction conditions such as temperature, pressure, and pH. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper (I), ruthenium (II).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The isoxazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target molecules .
類似化合物との比較
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Biphenyl derivatives: Compounds with biphenyl structures but different functional groups.
Uniqueness
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H19N5O4S |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
3-(3-methanehydrazonoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H19N5O4S/c24-26-13-15-4-3-5-17(12-15)22-20(14-32-28-22)23(29)27-18-10-8-16(9-11-18)19-6-1-2-7-21(19)33(25,30)31/h1-14H,24H2,(H,27,29)(H2,25,30,31) |
InChIキー |
MUBFWVHACYXQLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)NC(=O)C3=CON=C3C4=CC=CC(=C4)C=NN)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide](/img/structure/B14788142.png)

![Benzyl 2-[[2-[[(2-amino-4-methylsulfanylbutyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B14788168.png)
![3-Piperidineacetic acid, 5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(1S)-2-methyl-1-[[(1-methylethyl)sulfonyl]methyl]propyl]-2-oxo-, (3R,5R,6S)-](/img/structure/B14788170.png)


![2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-boronic acid pinacol ester](/img/structure/B14788191.png)



